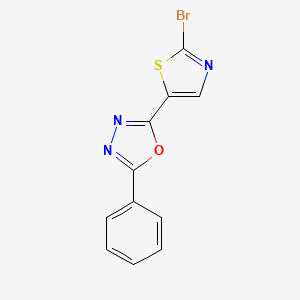

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole

Descripción

Propiedades

Fórmula molecular |

C11H6BrN3OS |

|---|---|

Peso molecular |

308.16 g/mol |

Nombre IUPAC |

2-(2-bromo-1,3-thiazol-5-yl)-5-phenyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C11H6BrN3OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H |

Clave InChI |

ZCAWIEMPWLPKLZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the 1,3,4-Oxadiazole Core

The synthesis typically begins with the preparation of a hydrazide intermediate derived from a phenyl-substituted ester or acid. For example, phenyl benzoic acid derivatives undergo esterification followed by reaction with hydrazine hydrate to yield the corresponding benzoyl hydrazide. This hydrazide is then cyclized with reagents such as carbon disulfide or phosphoryl chloride to form the 1,3,4-oxadiazole ring.

Alternative Synthetic Routes and Cyclization Techniques

- Use of hydrazides and carbon disulfide to form 1,3,4-oxadiazole-2-thiones, followed by substitution or cyclization to introduce thiazole rings.

- Microwave-assisted synthesis to improve yields and reduce reaction times for oxadiazole derivatives.

- Utilization of reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC.HCl) for de-sulfurative cyclization of thiosemicarbazides to oxadiazoles.

Detailed Research Findings and Analysis

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | Phenyl benzoic acid derivatives | Acid + methanol + acid catalyst | Methyl benzoate ester | Good | Standard esterification |

| 2 | Hydrazide formation | Ester + hydrazine hydrate | Ethanol reflux | Benzoyl hydrazide | Good | Key intermediate |

| 3 | Cyclization | Hydrazide + phosphoryl chloride | Reflux 5-6 h | 1,3,4-Oxadiazole core | Moderate to high | Cyclodehydration step |

| 4 | Amination and acylation | 4-bromophenylacetic acid + semicarbazide | POCl3 reflux, then acid chlorides + triethylamine | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and derivatives | Moderate to high | Functionalization of oxadiazole |

| 5 | Cyclization to thiazole ring | Chloroacetamide intermediates | Ammonium thiocyanate reflux | Bromothiazolyl-substituted oxadiazole | Moderate | Formation of thiazole ring |

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include various substituted thiazole derivatives.

Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.

Aplicaciones Científicas De Investigación

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions and responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole with key analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Key Observations :

- Bromine vs. Nitro Groups : Bromine in 2-(2-bromo-3-nitrophenyl) derivatives enhances binding to estrogen receptors, while nitro groups increase electrophilicity and cytotoxicity .

- Thiazole vs. Phenyl: Thiazole rings (vs.

- Phenoxymethyl vs. Bromothiazolyl: Phenoxymethyl substituents improve aqueous solubility, critical for drug bioavailability .

Physicochemical and Material Properties

Actividad Biológica

2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole (CAS Number: 2766634-07-3) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, along with relevant case studies and research findings.

- Molecular Formula : C11H6BrN3OS

- Molecular Weight : 308.1538 g/mol

- SMILES Notation : Brc1ncc(s1)c1nnc(o1)c1ccccc1

Biological Activity Overview

The biological activities of oxadiazole derivatives, including this compound, have been extensively studied. These compounds have shown promising results in various assays for their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in breast cancer cells through mechanisms involving estrogen receptor modulation and DNA interaction.

Case Study: Breast Cancer

A study involving the synthesis of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives showed that compounds with methoxy and methyl substitutions exhibited notable cytotoxic effects against MCF-7 breast cancer cell lines. The compound with methoxy substitution (4c) displayed dose-dependent activation leading to decreased cell viability due to apoptosis induction .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µM |

| This compound | Escherichia coli | 100 µM |

| This compound | Candida albicans | 75 µM |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes such as carbonic anhydrases and histone deacetylases.

- DNA Interaction : Some derivatives can intercalate into DNA or inhibit DNA polymerases.

- Receptor Modulation : Compounds like 2-(2-bromo-3-nitrophenyl)-5-phenyl derivatives interact with estrogen receptors, influencing cancer cell proliferation.

SAR Analysis (Structure–Activity Relationship)

The structure–activity relationship studies reveal that modifications in the oxadiazole ring significantly affect biological activity. For example:

- Substituents at the phenyl group can enhance cytotoxicity.

- The presence of halogens like bromine increases antimicrobial potency.

Q & A

Q. Table 1: Example Synthetic Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| S-Alkylation | THF, bromomethyl oxadiazole, 24h | 65-75% | |

| Cyclocondensation | POCl₃, 80°C, 6h | 58% |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, oxadiazole carbons at ~160–170 ppm) .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O-C) validate the oxadiazole ring .

- Melting Point : Consistency with literature values (e.g., 167–169°C) confirms purity .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of Br or thiazolyl groups) corroborate molecular structure .

Advanced: How can crystallographic tools like SHELX resolve structural ambiguities?

Answer:

- Structure Solution : SHELXS/SHELXD uses direct methods to phase X-ray diffraction data, critical for confirming bond lengths/angles in the oxadiazole-thiazole core .

- Refinement : SHELXL refines anisotropic displacement parameters, essential for modeling bromine’s heavy-atom effects .

- Validation : R-factors (<0.05) and electron density maps ensure accuracy, particularly for noncovalent interactions (e.g., CH⋯π stacking in crystal packing) .

Note : Discrepancies in bond lengths (e.g., C-Br vs. C-S) may arise from data resolution; iterative refinement and phase annealing mitigate errors .

Advanced: How do noncovalent interactions influence the compound’s crystallographic behavior?

Answer:

- CH⋯N/π Interactions : Stabilize crystal packing via weak hydrogen bonds between oxadiazole N atoms and aromatic protons .

- Thiazole Ring Effects : The bromine atom’s electronegativity enhances dipole interactions, affecting lattice symmetry .

- Methodology : Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Mean C-Br Bond Length | 1.89 Å | SHELXL Refinement | |

| Torsion Angle (C-S-C) | 178.5° | X-ray Diffraction |

Advanced: What strategies optimize biological activity in analogs of this compound?

Answer:

- Substituent Engineering :

- Structure-Activity Relationship (SAR) :

Example : 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives show anti-breast cancer activity (IC₅₀ = 8.2 µM) via tubulin polymerization inhibition .

Advanced: How to address contradictions in reported biological data?

Answer:

- Experimental Variables :

- Data Normalization :

Basic: What are the compound’s key physicochemical properties?

Answer:

- Molecular Formula : C₁₂H₇BrN₄OS (MW = 335.18 g/mol) .

- Solubility : DMSO > MeOH > CHCl₃ .

- Stability : Degrades above 240°C; store at 4°C in inert atmosphere .

Advanced: How to design derivatives for enhanced photophysical applications?

Answer:

- π-Conjugation Extensions : Introduce biphenylyl or fluorophenyl groups to redshift absorption/emission .

- Scintillation Grading : Ensure purity >98% via sublimation; monitor orbital energies (HOMO = -6.2 eV, LUMO = -2.4 eV) .

- Application : 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole acts as a blue-light emitter in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.